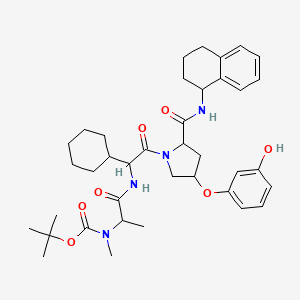

E3 ligase Ligand 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H52N4O7 |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C38H52N4O7/c1-24(41(5)37(47)49-38(2,3)4)34(44)40-33(26-14-7-6-8-15-26)36(46)42-23-29(48-28-18-12-17-27(43)21-28)22-32(42)35(45)39-31-20-11-16-25-13-9-10-19-30(25)31/h9-10,12-13,17-19,21,24,26,29,31-33,43H,6-8,11,14-16,20,22-23H2,1-5H3,(H,39,45)(H,40,44) |

InChI Key |

ZAGJVXJUYODMFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of E3 Ligase Ligand 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 ligase Ligand 14 is a synthetic chemical compound that functions as a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases, specifically targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP). This ligand is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. Within a PROTAC molecule, this compound serves as the E3 ligase-recruiting element, which, when brought into proximity with a target protein by a corresponding targeting ligand, facilitates the ubiquitination and subsequent proteasomal degradation of that target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is to engage IAP E3 ligases, thereby enabling a PROTAC to hijack the cellular ubiquitin-proteasome system (UPS). When incorporated into a PROTAC, Ligand 14 facilitates the formation of a ternary complex between the target protein, the PROTAC, and an IAP E3 ligase. This induced proximity positions the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

A key publication by Shibata et al. in the Journal of Medicinal Chemistry (2018) describes the development and characterization of various IAP ligands, including a compound analogous to this compound, for the degradation of the Androgen Receptor (AR). This work provides foundational data for understanding the ligand's function.

Quantitative Data Summary

The following table summarizes the binding affinities of an IAP ligand closely related to this compound for cIAP1 and XIAP, as reported in the literature. This data is essential for understanding the ligand's engagement with its target E3 ligases.

| Ligand | Target E3 Ligase | Binding Affinity (IC50, nM) | Reference |

| IAP Ligand (from SNIPER(AR)-51) | cIAP1 | 1.8 | Shibata N, et al. J Med Chem. 2018 |

| IAP Ligand (from SNIPER(AR)-51) | XIAP | 6.2 | Shibata N, et al. J Med Chem. 2018 |

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in the action of this compound-based PROTACs, the following diagrams have been generated using the DOT language.

Signaling Pathway of an this compound-based PROTAC

Caption: Signaling pathway of a PROTAC utilizing this compound.

Experimental Workflow for Characterizing an this compound-based PROTAC

Caption: Workflow for characterizing a PROTAC containing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PROTACs utilizing IAP ligands similar to this compound. These protocols are based on the methods described by Shibata et al. (2018).

Protocol 1: Cellular Degradation Assay (Western Blot)

Objective: To determine the ability of an this compound-based PROTAC to induce the degradation of a target protein in a cellular context.

Materials:

-

Prostate cancer cell line (e.g., LNCaP or VCaP)

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

This compound-based PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein (e.g., anti-AR) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: The following day, treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the DMSO control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by ubiquitination.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human ubiquitin

-

Recombinant IAP E3 ligase (e.g., cIAP1)

-

Recombinant target protein (e.g., AR)

-

This compound-based PROTAC

-

ATP

-

Ubiquitination reaction buffer

-

SDS-PAGE sample buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, IAP E3 ligase, target protein, and the PROTAC in the ubiquitination reaction buffer.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of a high-molecular-weight smear or ladder of bands indicates polyubiquitination.

Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)

Objective: To demonstrate the formation of the ternary complex between the target protein, the PROTAC, and the IAP E3 ligase.

Materials:

-

Cells expressing the target protein and IAP E3 ligase

-

This compound-based PROTAC

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Antibody against the target protein or the E3 ligase for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (against both the target protein and the E3 ligase)

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours) and then lyse the cells with Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase. The presence of the E3 ligase in the immunoprecipitate of the target protein (and vice versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.

-

Conclusion

This compound is a potent IAP-recruiting ligand that serves as a fundamental component for the development of effective PROTACs. Its mechanism of action relies on the formation of a ternary complex to induce the ubiquitination and subsequent proteasomal degradation of target proteins. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel PROTAC-based therapeutics. The continued exploration of such E3 ligase ligands holds significant promise for expanding the druggable proteome and addressing a wide range of diseases.

E3 Ligase Ligand 14 (Nutlin-based): A Technical Guide to Targeting the MDM2 E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a nutlin-based E3 ligase ligand, herein referred to as "E3 Ligase Ligand 14 (Nutlin-based)," which targets the Mouse double minute 2 homolog (MDM2) E3 ubiquitin ligase. This document details the ligand's mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its characterization and application in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).

Introduction to Targeted Protein Degradation and MDM2

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.[3]

While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully hijacked for TPD.[4] MDM2 is a particularly attractive E3 ligase for this purpose. It is an oncogene that acts as the primary negative regulator of the p53 tumor suppressor.[5] In normal cells, MDM2 keeps p53 levels low by ubiquitinating it and promoting its degradation.[6] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[6] Therefore, ligands that bind to MDM2 can be used in PROTACs to degrade other oncoproteins, and they may also offer the dual benefit of stabilizing p53.[7] The first all-small-molecule PROTAC, developed in 2008, utilized a nutlin-based ligand to recruit MDM2 for the degradation of the androgen receptor.[5][7]

Target E3 Ligase: MDM2

MDM2 is a RING finger E3 ubiquitin ligase that plays a critical role in regulating cell cycle, apoptosis, and DNA repair through its interaction with the p53 tumor suppressor protein. The interaction forms a negative feedback loop where p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein binds to p53's transactivation domain, inhibiting its activity and targeting it for proteasomal degradation.[8] Disrupting the MDM2-p53 interaction with small molecule inhibitors, such as nutlins, can stabilize p53 and reactivate its tumor-suppressive functions. This makes nutlin-based ligands valuable components for constructing PROTACs that can recruit MDM2 to a desired target protein for degradation.

Quantitative Data for Nutlin-based MDM2 Ligands and PROTACs

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce degradation of the target. Key quantitative metrics include the binding affinity of the E3 ligase ligand (IC50) and the degradation efficiency of the resulting PROTAC (DC50 and Dmax).

| Compound/PROTAC | Ligand/Warhead | Target E3 Ligase | Target Protein | Binding Affinity (IC50) | Degradation (DC50) | Max Degradation (Dmax) | Cell Line | Citation(s) |

| Nutlin-3a | Nutlin-3a | MDM2 | - | 48.1 nM (to MDM2) | - | - | RS4;11 | [9] |

| PROTAC A1874 | JQ1 | MDM2 | BRD4 | - | 23.1 nM | 89% | - | [7] |

| PROTAC MD-222 | MI-1061 derivative | CRBN | MDM2 | - | < 10 nM (approx.) | > 95% (approx.) | RS4;11 | [9] |

| PROTAC CL144 | Nutlin-3 | CRBN | MDM2 | - | ~100 nM | ~80% | - | [10] |

| PROTAC CL174 | Nutlin-3 | CRBN | MDM2 | - | ~10 nM | ~90% | - | [10] |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

MDM2-p53 Signaling Pathway and PROTAC Intervention

The following diagram illustrates the MDM2-p53 signaling pathway and the mechanism of intervention by a PROTAC utilizing a nutlin-based ligand to degrade a hypothetical Protein of Interest (POI).

Caption: MDM2-p53 pathway and PROTAC-mediated degradation of a target protein.

Experimental Protocols

This section provides detailed protocols for key experiments to characterize a nutlin-based MDM2 ligand and the corresponding PROTACs.

Protocol 1: MDM2-Ligand Binding Affinity using TR-FRET

This protocol describes a competitive binding assay to determine the IC50 of a test compound (e.g., Nutlin-based ligand) for MDM2.[11]

Materials:

-

GST-tagged human MDM2 protein

-

Fluorescently labeled tracer ligand (e.g., MI-1061 Red Ligand)[11]

-

Europium-labeled anti-GST antibody

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT

-

Test compounds and controls (e.g., Nutlin-3a)

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and controls in DMSO. A typical starting concentration is 10 mM. Then, dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Plate Setup:

-

Add 2 µL of diluted test compound, control, or vehicle (Assay Buffer with DMSO) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing GST-MDM2 and the fluorescent tracer ligand in Assay Buffer.

-

Add 4 µL of the Europium-labeled anti-GST antibody in Assay Buffer.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the plate on a TR-FRET-enabled microplate reader. Excite at ~340 nm and measure emission at two wavelengths: ~620 nm (Europium donor) and ~665 nm (tracer acceptor).

-

Data Analysis:

-

Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data using a positive control (no inhibitor) and a negative control (high concentration of a known inhibitor like Nutlin-3a).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce MDM2-mediated ubiquitination of the target protein.[12][13]

Materials:

-

Recombinant human E1 activating enzyme (UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human MDM2 (E3 ligase)

-

Recombinant target protein of interest (POI)

-

Ubiquitin and Biotin-labeled Ubiquitin

-

ATP solution (100 mM)

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM DTT

-

PROTAC and controls (e.g., POI ligand alone, MDM2 ligand alone)

-

SDS-PAGE gels and Western Blotting reagents

-

Antibodies: anti-POI antibody, anti-ubiquitin antibody or streptavidin-HRP

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

Ubiquitination Reaction Buffer

-

E1 enzyme (~100 nM)

-

E2 enzyme (~500 nM)

-

MDM2 (~200 nM)

-

POI (~200 nM)

-

Ubiquitin (~10 µM, with a fraction being biotin-labeled)

-

PROTAC or control at desired concentrations

-

ATP (to a final concentration of 5 mM)

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with an anti-POI antibody to visualize the unmodified POI and higher molecular weight ubiquitinated species. A smear or ladder of bands above the unmodified POI indicates ubiquitination.

-

Alternatively, probe with streptavidin-HRP (if using biotin-ubiquitin) or an anti-ubiquitin antibody to specifically detect ubiquitinated proteins.

-

Protocol 3: Cell-Based Protein Degradation Assay

This is the definitive assay to measure the ability of a PROTAC to induce the degradation of an endogenous target protein in a cellular context.

Materials:

-

Cancer cell line expressing the POI and MDM2 (e.g., HCT116, A375)[7]

-

Complete cell culture medium

-

PROTAC and controls

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Western Blotting reagents and antibodies (anti-POI, anti-p53, and a loading control like anti-GAPDH or anti-β-actin)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

Treatment: Treat the cells with a serial dilution of the PROTAC or controls for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the well with ice-cold RIPA buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Perform SDS-PAGE and transfer as described in Protocol 2.

-

Probe the membrane with primary antibodies against the POI, p53 (to check for stabilization), and a loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

-

Data Analysis:

-

Perform densitometry on the Western blot bands to quantify the relative protein levels.

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation observed).

-

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of a PROTAC utilizing an MDM2 ligand.

Caption: A typical experimental workflow for PROTAC development and evaluation.

Conclusion

The nutlin-based ligand for the E3 ligase MDM2 is a foundational tool in the field of targeted protein degradation. Its ability to recruit MDM2 provides a powerful strategy for eliminating a wide range of pathogenic proteins. Furthermore, the dual-action potential of stabilizing the p53 tumor suppressor makes MDM2-recruiting PROTACs a highly attractive therapeutic approach, particularly in oncology. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to design, synthesize, and validate novel PROTACs based on this well-characterized E3 ligase ligand. As the field of TPD continues to expand, the strategic use of established E3 ligase ligands like the nutlin-based scaffold will be crucial in accelerating the development of new medicines for previously "undruggable" targets.

References

- 1. researchgate.net [researchgate.net]

- 2. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. benchchem.com [benchchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. revvity.com [revvity.com]

- 12. benchchem.com [benchchem.com]

- 13. lifesensors.com [lifesensors.com]

The Art of Induced Proximity: A Technical Guide to XIAP/cIAP Recruitment by IAP-Recruiting E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that are often intractable to traditional small-molecule inhibitors. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system. This guide focuses on a specific class of PROTACs that recruit the Inhibitor of Apoptosis Proteins (IAPs), namely XIAP, cIAP1, and cIAP2, to induce the degradation of a target protein of interest (POI).

The most widely studied IAPs—cIAP1, cIAP2, and XIAP—are frequently overexpressed in cancer cells, contributing to therapeutic resistance and poor prognosis.[1] Beyond their roles in regulating apoptosis, these proteins are E3 ubiquitin ligases, making them attractive targets for PROTAC-mediated protein degradation.[1] PROTACs that co-opt IAPs are also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[1]

This technical guide will delve into the core aspects of XIAP/cIAP recruitment by IAP-binding ligands, with a particular focus on derivatives of LCL161, a well-characterized Smac mimetic.[1] We will explore the mechanism of action, present quantitative data for key performance indicators, provide detailed experimental protocols for characterization, and visualize the intricate signaling pathways involved.

Mechanism of Action

An IAP-based PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an IAP E3 ligase (such as a derivative of LCL161), and a linker connecting the two.[2] The PROTAC facilitates the formation of a ternary complex between the target protein and the IAP E3 ligase.[3] This induced proximity enables the IAP to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[2]

Interestingly, the degradation of cIAP1 and XIAP by these PROTACs can occur through distinct mechanisms. The degradation of cIAP1 is often triggered by the binding of the IAP antagonist moiety of the PROTAC, which induces autoubiquitination and subsequent degradation. In contrast, the degradation of XIAP and the target protein typically requires the formation of the ternary complex.

dot

Caption: Mechanism of IAP-based PROTACs.

Data Presentation

The efficacy of IAP-based PROTACs is evaluated by several key parameters, including their binding affinity to the IAPs and the target protein, and their ability to induce degradation of the target protein in cellular assays.

Binding Affinities of IAP Ligands

The binding affinity of the E3 ligase ligand to its target is a critical determinant of PROTAC efficacy. The table below summarizes the binding affinities of several common IAP antagonists to XIAP, cIAP1, and cIAP2.

| Ligand | Target IAP | Binding Affinity (Ki or Kd in nM) | Citation |

| LCL161 | XIAP | 35 | [4] |

| cIAP1 | 0.4 | [4] | |

| Birinapant (TL32711) | XIAP | 45 | [4] |

| cIAP1 | <1 | [4] | |

| GDC-0152 | XIAP | 28 | [4] |

| cIAP1 | 17 | [4] | |

| cIAP2 | 43 | [4] | |

| Xevinapant (AT-406) | XIAP | 66.4 | [4] |

| cIAP1 | 1.9 | [4] | |

| cIAP2 | 5.1 | [4] |

Cellular Degradation Performance of IAP-based PROTACs

The cellular potency of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] The following table provides examples of the degradation performance of various IAP-based PROTACs (SNIPERs).

| PROTAC (SNIPER) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| SNIPER-12 | BTK | THP-1 | 182 ± 57 | >50 | [1] |

| SNIPER-19 | CDK4/6 | MM.1S | <100 | >77 | [1] |

| SNIPER-20 | CDK4/6 | MM.1S | <100 | >77 | [1] |

| A BCL-XL Degrader | BCL-XL | MOLT-4 | 63 | 90.8 | [6] |

| An HDAC6 Degrader | HDAC6 | MM1S | 3.8 | Not Specified | [6] |

| An Ibrutinib-based PROTAC | BTK | HBL1 | 6.3 | >90 | [6] |

Experimental Protocols

The characterization of IAP-based PROTACs requires a suite of biochemical and cellular assays to confirm their mechanism of action and quantify their efficacy. Below are detailed protocols for two key experiments.

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol details the steps to determine the DC50 and Dmax of an IAP-based PROTAC in a chosen cell line.[7][8]

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in the cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM).

-

Treat the cells with the different concentrations of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay to ensure equal protein loading.

3. SDS-PAGE and Protein Transfer:

-

Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Signal Detection and Data Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[9]

dot

Caption: Western Blot Experimental Workflow.

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol provides a framework for quantifying the formation of the [Target Protein]-[PROTAC]-[IAP] ternary complex in a biochemical assay.[10][11]

1. Reagent Preparation:

-

Obtain or purify epitope-tagged proteins: for example, His-tagged target protein and GST-tagged IAP E3 ligase.

-

Prepare stock solutions of the proteins and TR-FRET antibodies (e.g., Terbium-cryptate labeled anti-His and d2-labeled anti-GST) in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

-

Perform a serial dilution of the PROTAC compound.

2. Assay Protocol (in a 384-well plate):

-

Add the diluted PROTAC solutions to the wells. Include "no PROTAC" and "no protein" controls.

-

Prepare a master mix of the His-tagged target protein and GST-tagged IAP E3 ligase and add it to the wells. Final protein concentrations are typically in the low nanomolar range (e.g., 5-20 nM) and should be optimized.

-

Incubate for 30-60 minutes at room temperature.

-

Prepare a master mix of the TR-FRET donor and acceptor antibodies and add it to the wells.

-

Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

3. Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader.

-

Excite the donor at ~340 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor) after a time delay (e.g., 50-100 µs).

4. Data Analysis:

-

Calculate the TR-FRET ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

-

Plot the TR-FRET ratio against the PROTAC concentration and fit the data to determine the EC50 for ternary complex formation.

Signaling Pathways

The degradation of XIAP and cIAPs by IAP-based PROTACs can significantly impact cellular signaling, particularly the NF-κB and apoptosis pathways.

NF-κB Signaling

cIAP1 and cIAP2 are key regulators of both the canonical and non-canonical NF-κB pathways.[12] In the non-canonical pathway, cIAPs are part of a complex that constantly ubiquitinates and promotes the degradation of NF-κB-inducing kinase (NIK).[13][14] The degradation of cIAPs by an IAP-based PROTAC leads to the stabilization and accumulation of NIK.[12] This, in turn, activates the non-canonical NF-κB pathway, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers, which then drive the transcription of target genes.[14]

dot

Caption: Non-Canonical NF-κB Pathway Activation.

Apoptosis Signaling

XIAP is a potent direct inhibitor of caspases-3, -7, and -9, while cIAPs regulate upstream signaling events in the extrinsic apoptosis pathway.[15][16] By inducing the degradation of cIAPs, IAP-based PROTACs can sensitize cancer cells to apoptosis induced by stimuli such as TNF-α.[17] The degradation of cIAPs leads to the stabilization of RIP1, which can then form a complex with FADD and caspase-8, leading to caspase-8 activation and subsequent executioner caspase activation, ultimately resulting in apoptosis.[17] The degradation or inhibition of XIAP further potentiates apoptosis by relieving the direct inhibition of caspases.

dot

Caption: Apoptosis Pathway Modulation.

Conclusion

IAP-based PROTACs represent a promising strategy for targeted protein degradation, particularly in the context of oncology. By recruiting XIAP and cIAPs, these molecules can effectively eliminate a wide range of pathogenic proteins. A thorough understanding of their mechanism of action, coupled with robust quantitative analysis and detailed characterization of their effects on cellular signaling, is crucial for the successful development of this therapeutic modality. This guide provides a foundational framework for researchers and drug developers to design, evaluate, and optimize IAP-based PROTACs for therapeutic applications.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Canonical NF-κB Activation and Abnormal B Cell Accumulation in Mice Expressing Ubiquitin Protein Ligase-Inactive c-IAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. molbiolcell.org [molbiolcell.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 16. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) [mdpi.com]

- 17. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IAP Ligand "E3 Ligase Ligand 14" in PROTAC Development: An In-depth Technical Guide

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide provides a comprehensive technical overview of a specific E3 ligase ligand, referred to as "E3 ligase Ligand 14," and its central role in the development of a class of PROTACs known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).

It is important to note that the term "this compound" can be ambiguous. The scientific and commercial landscape includes a Cereblon (CRBN) ligand-linker conjugate and a complete MDM2-recruiting PROTAC molecule that are sometimes referred to by a similar name. This guide will focus on the Inhibitor of Apoptosis Protein (IAP) ligand, which is the most pertinent interpretation for researchers seeking a core E3 ligase-recruiting moiety for novel PROTAC design.

IAP proteins, such as cIAP1 and XIAP, are E3 ubiquitin ligases that play a crucial role in regulating apoptosis and cell survival.[1][2][3] By recruiting these E3 ligases, SNIPERs can induce the ubiquitination and subsequent degradation of target proteins, offering a powerful strategy for therapeutic intervention, particularly in oncology.[4][5][6]

Core Component: The IAP Ligand

The IAP ligand, referred to here as "this compound," is a small molecule designed to bind to the BIR3 domain of IAP proteins.[7] This interaction mimics the binding of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases). By incorporating this ligand into a PROTAC, researchers can effectively hijack the IAP E3 ligase machinery.

A prominent example of a PROTAC utilizing this IAP ligand is SNIPER(AR)-51 , a potent degrader of the Androgen Receptor (AR).[8][9] The IAP ligand portion of SNIPER(AR)-51 is what enables the recruitment of IAP E3 ligases to the AR, leading to its degradation.

Chemical Structure of a Representative IAP Ligand:

While the exact structure of the commercially available "this compound" can vary, a commonly used core scaffold is based on aminobenzamide derivatives, which are known to be potent IAP antagonists. The structure of the IAP ligand within the highly effective SNIPER(AR)-51 provides a relevant example of the chemical features required for potent IAP engagement.

Mechanism of Action

The mechanism of action for an IAP-recruiting PROTAC (SNIPER) involves a series of orchestrated steps within the cell:

-

Ternary Complex Formation: The SNIPER molecule simultaneously binds to the target protein (e.g., AR) and an IAP E3 ligase (e.g., cIAP1), forming a ternary complex.

-

Ubiquitination: The proximity induced by the SNIPER allows the E2 ubiquitin-conjugating enzyme associated with the IAP E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: The SNIPER molecule is released and can recruit another target protein and E3 ligase, enabling a catalytic cycle of degradation.

A unique feature of SNIPERs is that they can also induce the self-degradation of IAPs, such as cIAP1.[2][7] This can have a synergistic therapeutic effect in cancers where IAPs are overexpressed.

Caption: IAP-Mediated PROTAC (SNIPER) Mechanism of Action.

Quantitative Data

The efficacy of IAP-based PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

| PROTAC (SNIPER) | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |

| SNIPER(AR)-51 | Androgen Receptor (AR) | IAP | LNCaP | ~30 nM | >90% | [8][9] |

| SNIPER-1 | Androgen Receptor (AR) | IAP | Prostate Cancer Cells | Effective at 3 µM | - | [3] |

| SNIPER-19/20 | CDK4/6 | IAP | MM.1S | <0.1 µM | >77% | [4] |

| SNIPER-12 | BTK | IAP | THP-1 | 182 nM | - | [4] |

Experimental Protocols

The development and evaluation of IAP-based PROTACs involve a series of standard and specialized assays.

1. Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

-

Cell Culture and Treatment: Plate cells (e.g., LNCaP for AR) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the SNIPER compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of the SNIPER on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with serial dilutions of the SNIPER compound.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

Assay: Add the MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. In-cell Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

-

Cell Treatment: Treat cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.

Caption: Experimental Workflow for SNIPER Evaluation.

Conclusion

The IAP ligand, exemplified by its use in potent PROTACs like SNIPER(AR)-51, is a critical tool in the field of targeted protein degradation. Its ability to effectively recruit IAP E3 ligases provides a powerful and versatile platform for the development of novel therapeutics. The dual action of degrading a target protein while also potentially inducing the degradation of anti-apoptotic IAP proteins makes this class of PROTACs particularly promising for cancer therapy. As research continues to expand the repertoire of E3 ligase ligands, the strategic selection and optimization of these core components will remain a cornerstone of successful PROTAC design and development.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SNIPER(AR)-51 | Androgen Receptor degrader | ProbeChem Biochemicals [probechem.com]

- 9. hoelzel-biotech.com [hoelzel-biotech.com]

An In-Depth Technical Guide to E3 Ligase Ligand 14 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to E3 Ligase Ligand 14 (CST 530, Phenol)

This compound, also identified by its chemical name CST 530, Phenol and CAS number 2241489-43-8, is a high-affinity ligand for the Inhibitor of Apoptosis (IAP) family of E3 ubiquitin ligases, particularly cellular IAP1 (cIAP1) and X-linked IAP (XIAP). It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs incorporating IAP ligands are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).

Structurally, this compound is a functionalized molecule designed for straightforward conjugation to a linker and a ligand for a protein of interest (POI). This three-part molecular architecture enables the formation of a ternary complex between the POI and an IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A notable feature of many IAP-recruiting PROTACs is their ability to induce the auto-ubiquitination and degradation of the IAP E3 ligase itself, a mechanism that can be leveraged for therapeutic benefit, especially in oncology where IAPs are often overexpressed.

Mechanism of Action: Hijacking the IAP E3 Ligases

The primary mechanism of action for PROTACs utilizing this compound involves the recruitment of an IAP E3 ligase to a specific target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

A unique application of this ligand has been demonstrated in the creation of "heterobifunctional ligase recruiters" or "hetero-PROTACs". In this innovative approach, the IAP ligand is linked to a ligand for another E3 ligase, such as the Von Hippel-Lindau (VHL) protein or Cereblon (CRBN). This results in a molecule that brings two different E3 ligases into close proximity, leading to the degradation of the IAP proteins themselves. This strategy has been shown to achieve potent and broad degradation of multiple IAP family members.

Caption: Mechanism of hetero-PROTACs using this compound.

Signaling Pathways Involving cIAP1

cIAP1 is a critical regulator of several key signaling pathways, most notably the Tumor Necrosis Factor (TNF) signaling pathway, which governs inflammation, immunity, and apoptosis. Upon binding of TNFα to its receptor (TNFR1), a signaling complex is formed. cIAP1 is recruited to this complex and, through its E3 ligase activity, ubiquitinates Receptor-Interacting Protein 1 (RIP1). This ubiquitination event serves as a scaffold to recruit further downstream signaling molecules, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival. By also preventing the activation of caspase-8, cIAP1 directly inhibits the apoptotic cascade. The recruitment and modulation of cIAP1 by PROTACs can therefore have a profound impact on these cellular life and death decisions.

Caption: Role of cIAP1 in the TNF signaling pathway.

Quantitative Data

The following tables summarize the degradation data for hetero-PROTACs constructed using an IAP ligand identical to this compound (referred to as IAP ligand 43 in the source literature) linked to a VHL ligand. The data demonstrates potent and comprehensive degradation of cIAP1, cIAP2, and XIAP in multiple myeloma (MM.1S) cells.

Table 1: Degradation of IAP Proteins by Hetero-PROTAC 9 in MM.1S Cells

| Protein Target | DC50 (nM) |

| cIAP1 | 2.4 |

| cIAP2 | 6.2 |

| XIAP | 0.7 |

Table 2: Maximum Degradation (Dmax) of IAP Proteins by Hetero-PROTAC 9 (100 nM, 16h) in MM.1S Cells

| Protein Target | Remaining Protein (%) |

| cIAP1 | < 5% |

| cIAP2 | < 5% |

| XIAP | < 5% |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of PROTACs utilizing this compound, adapted from published studies.

General Experimental Workflow

Caption: General workflow for characterizing IAP-recruiting PROTACs.

Cell Culture and PROTAC Treatment

-

Cell Lines: Multiple myeloma cell line MM.1S is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.

-

Cell Seeding: Cells are seeded in 6-well plates at a density of 0.5 x 10^6 cells/mL.

-

PROTAC Preparation: A 10 mM stock solution of the PROTAC is prepared in DMSO. Serial dilutions are made to achieve the desired final concentrations.

-

Treatment: Cells are treated with the PROTAC at various concentrations for the desired time points (e.g., 16 hours for dose-response curves). A vehicle control (DMSO) is run in parallel.

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-cIAP1, anti-cIAP2, anti-XIAP) and a loading control (e.g., anti-GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ), and the levels of the target proteins are normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curves.

Co-Immunoprecipitation for Ternary Complex Formation

-

Cell Treatment and Lysis: Cells are treated with the PROTAC at a concentration known to induce maximal degradation and a vehicle control. Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% NP-40).

-

Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose (B213101) beads. The pre-cleared lysate is then incubated with an antibody against one of the components of the putative ternary complex (e.g., anti-VHL or anti-cIAP1) overnight at 4°C.

-

Complex Capture and Washing: Protein A/G agarose beads are added to capture the antibody-protein complexes. The beads are then washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then analyzed by Western blotting, probing for the other components of the ternary complex (e.g., if VHL was immunoprecipitated, blot for cIAP1). An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).

-

Assay: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels.

-

Analysis: Luminescence is measured using a plate reader, and the data is used to calculate the concentration of the PROTAC that inhibits cell growth by 50% (IC50).

The Trifecta of Targeted Protein Degradation: An In-depth Technical Guide to IAP-based PROTACs Versus Other E3 Ligase Recruiters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This is achieved through a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The choice of the recruited E3 ligase is a critical design element that profoundly influences the efficacy, selectivity, and therapeutic window of the PROTAC. While von Hippel-Lindau (VHL) and Cereblon (CRBN) have been the workhorses of the field, the Inhibitor of Apoptosis Proteins (IAPs) present a compelling alternative with a distinct biological rationale and potential advantages in specific contexts. This technical guide provides a comprehensive comparison of IAP-based PROTACs with those recruiting VHL and CRBN, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to E3 Ligase Recruiters in PROTAC Technology

The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells. E3 ubiquitin ligases, of which there are over 600 in humans, are the key determinants of substrate specificity within this system.[1] PROTACs co-opt this natural process by bringing a specific E3 ligase into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[2] The selection of the E3 ligase to be recruited is a pivotal decision in PROTAC design, with IAPs, VHL, and CRBN being the most extensively studied.[3][4]

IAP (Inhibitor of Apoptosis Proteins): The IAP family of proteins, including cIAP1, cIAP2, and XIAP, are characterized by the presence of baculoviral IAP repeat (BIR) domains.[4] They function as E3 ubiquitin ligases and are key regulators of apoptosis and NF-κB signaling.[5][6] PROTACs that recruit IAPs, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), leverage ligands that mimic the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases).[4]

VHL (von Hippel-Lindau): The VHL protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[7][8] It naturally targets the alpha subunits of hypoxia-inducible factor (HIF) for degradation under normoxic conditions.[7][9] VHL-recruiting PROTACs utilize ligands that mimic the hydroxyproline (B1673980) motif of HIF-1α.[]

CRBN (Cereblon): Cereblon is the substrate receptor of the CRL4CRBN E3 ligase complex.[11][12] It is widely known as the target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which act as "molecular glues" to induce the degradation of neosubstrate proteins.[13] CRBN-based PROTACs incorporate these IMiD derivatives as the E3 ligase-recruiting moiety.[]

Comparative Analysis of E3 Ligase Recruiters

The choice between IAP, VHL, and CRBN recruiters depends on a multitude of factors including the target protein's subcellular localization, the expression profile of the E3 ligase in the target tissue, and the desired selectivity profile.

Quantitative Data Presentation

The following tables summarize the quantitative data from head-to-head comparisons of PROTACs recruiting IAP, VHL, and CRBN for the same protein of interest. It is important to note that degradation efficiency (DC50 and Dmax) can be influenced by the specific cell line, linker composition, and experimental conditions.

Table 1: Comparison of BCL-XL Degraders

| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 8a | IAP | MyLa 1929 | Potent | Efficient | [14] |

| CRBN-based PROTAC | CRBN | MyLa 1929 | Compromised Potency | Limited Degradation | [14] |

| DT2216 | VHL | MOLT-4 | 27.2 | >90% | [15] |

Table 2: Comparison of BTK Degraders

| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SNIPER-11 | IAP | Not specified | Inefficient | Inefficient | [1] |

| MT802 | CRBN | Not specified | <1 | >90% | [16] |

| CRBN-based PROTAC | CRBN | Namalwa | 6.2 | >99% | [17] |

| VHL-based PROTAC | VHL | Not specified | Inefficient | Inefficient | [1] |

Table 3: Comparison of CDK6 Degraders

| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Palbociclib-IAP PROTAC | IAP | Not specified | <10 | Significant | [18] |

| Palbociclib-VHL PROTAC | VHL | MM.1S | ~100 | Strong | [19] |

| Palbociclib-CRBN PROTAC | CRBN | Not specified | Potent | Potent | [16] |

Table 4: Comparison of BRD4 Degraders

| PROTAC | E3 Ligase Recruited | Target Bromodomain | Cooperativity (α) | DC50 (nM) | Reference |

| MZ1 | VHL | BRD4BD2 | Positive | ~50 | [20] |

| dBET6 | CRBN | BRD4BD1 | Negative (0.6) | ~10 | [20] |

| dBET6 | CRBN | BRD4BD2 | Negative (0.2) | ~50 | [20] |

Advantages and Disadvantages

| E3 Ligase | Advantages | Disadvantages |

| IAP | - Dual mechanism: target degradation and apoptosis induction.[4] - Can overcome resistance to other E3 ligase recruiters.[14] - Often overexpressed in cancer cells. | - IAP ligands can have inherent biological activity. - Potential for self-limiting activity due to IAP auto-ubiquitination.[4] |

| VHL | - Well-defined and rigid ternary complex formation.[] - High selectivity due to a more buried binding pocket.[] - Low expression in platelets can be exploited for platelet-sparing degraders.[4] | - VHL ligands are often larger and less "drug-like".[] - Expression can be low in certain tumors and is affected by hypoxia.[] |

| CRBN | - CRBN ligands (IMiDs) are small, orally available, and have favorable drug-like properties.[] - High expression in hematopoietic cells is advantageous for targeting oncoproteins in blood cancers.[] | - Broad substrate promiscuity can lead to off-target degradation of neosubstrates (e.g., zinc-finger transcription factors), causing potential immunomodulatory side effects.[] |

Signaling Pathways

Understanding the signaling pathways in which these E3 ligases operate is crucial for predicting the biological consequences of their recruitment.

IAP Signaling Pathway

IAP proteins are central regulators of both apoptosis and the NF-κB signaling pathway. They inhibit caspases to prevent programmed cell death and act as E3 ligases to regulate the ubiquitination of key signaling molecules like RIPK1, leading to the activation of the canonical NF-κB pathway which promotes cell survival and inflammation.[5][6][21][22]

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. selvita.com [selvita.com]

- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]

- 8. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]

- 16. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00167H [pubs.rsc.org]

- 20. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to E3 Ligase Ligand 14 (CAS 2241489-43-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 ligase Ligand 14, identified by CAS number 2241489-43-8, is a crucial molecular tool in the rapidly advancing field of targeted protein degradation. Also known by its synonyms VHL Ligand 14 and CST 530, Phenol (B47542), this small molecule serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is also described as a functionalized ligand for Inhibitor of Apoptosis Proteins (IAP), specifically XIAP and cIAP.[1] Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where it functions as the E3 ligase-recruiting moiety.[2]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[3] By linking this compound to a ligand for a target protein via a chemical linker, a ternary complex is formed, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][] This technology offers a powerful strategy to address protein targets that have been traditionally considered "undruggable."[6]

This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activity, and its application in targeted protein degradation, supported by generalized experimental protocols and visualizations of the underlying biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 2241489-43-8 | [1][7] |

| Synonyms | VHL Ligand 14, CST 530, Phenol | [1][8] |

| Molecular Formula | C₃₈H₅₂N₄O₇ | [1][7] |

| Molecular Weight | 676.84 g/mol | [8] |

| IUPAC Name | tert-butyl ((S)-1-(((S)-1-cyclohexyl-2-((2S,4S)-4-(3-hydroxyphenoxy)-2-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate | [1] |

| Purity | ≥95% (Typically assessed by HPLC) | |

| Storage | Store at -20°C for long-term stability. |

Biological Activity and Quantitative Data

| E3 Ligase Target | Binding Affinity (IC₅₀) | Reference(s) |

| Von Hippel-Lindau (VHL) | 196 nM | [9] |

| XIAP | Data not publicly available | |

| cIAP | Data not publicly available |

The phenol group on the molecule serves as a functional handle for the straightforward conjugation to a linker, which is then attached to a target protein ligand to create a PROTAC.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is to enable the formation of a PROTAC-induced ternary complex, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating PROTACs constructed with this ligand.

Figure 1: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC, utilizing a ligand like this compound, brings a target protein and an E3 ubiquitin ligase into proximity to form a ternary complex. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Figure 2: General Experimental Workflow for PROTAC Evaluation. This flowchart outlines the key steps in the development and characterization of a PROTAC molecule, from synthesis to in vitro and cellular validation.

Experimental Protocols

The following sections provide generalized yet detailed protocols for key experiments used to characterize PROTACs constructed with this compound. These protocols are based on standard laboratory practices and should be optimized for specific cell lines, target proteins, and PROTAC molecules.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in response to treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) and a DMSO vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).

-

Cell Viability Assay

This protocol assesses the functional consequence of target protein degradation on cell proliferation and survival.

Materials:

-

Cell line of interest

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent and solubilization solution

Procedure (using CellTiter-Glo®):

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 48, 72, or 96 hours).

-

Assay Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the PROTAC concentration and normalize the data to the vehicle control to calculate the IC₅₀ value (concentration for 50% inhibition of cell viability).

Co-Immunoprecipitation for Ternary Complex Formation

This protocol is designed to provide evidence for the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Materials:

-

Cells expressing the target protein and the E3 ligase (VHL)

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors

-

Antibody for immunoprecipitation (e.g., anti-VHL or anti-target protein)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

Antibodies for Western blotting (anti-target protein and anti-VHL)

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target) for a short duration (e.g., 1-4 hours). Include a DMSO control.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with Protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase (VHL) to confirm their co-immunoprecipitation.

Synthesis

Conclusion

This compound is a valuable chemical tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its demonstrated high affinity for the VHL E3 ligase makes it a reliable component for constructing potent degraders. This guide provides a consolidated resource of its known properties and generalized protocols for its application in a research setting. Further investigation is warranted to fully characterize its binding to IAP E3 ligases and to explore the downstream signaling consequences of PROTACs that utilize this versatile ligand.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 4. precisepeg.com [precisepeg.com]

- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 2241489-43-8 | RPD48943 | Biosynth [biosynth.com]

- 8. 2241489-43-8 CAS Manufactory [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

Understanding the Ubiquitin-Proteasome System with IAP Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ubiquitin-proteasome system (UPS) and the critical role of Inhibitor of Apoptosis (IAP) proteins as E3 ligases. It details the mechanism of action of IAP ligands, their application in targeted protein degradation, and provides comprehensive experimental protocols and quantitative data to support research and development in this field.

The Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is a fundamental cellular process responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis and regulating a multitude of cellular functions.[1] This process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, through a three-step enzymatic cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[1][2]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[1][2]

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.[1]

The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[1][3] The proteasome then degrades the tagged protein into smaller peptides.[1][3]

IAP Proteins as E3 Ligases in Cellular Signaling

Inhibitor of Apoptosis (IAP) proteins are a family of E3 ubiquitin ligases that play a pivotal role in regulating apoptosis, inflammation, and immunity.[4][5][6] Key members of this family include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[4] These proteins are characterized by the presence of one or more baculovirus IAP repeat (BIR) domains, which are essential for their function.[7]

Regulation of the NF-κB Signaling Pathway by cIAP1/2

Cellular IAP1 and cIAP2 are critical regulators of the tumor necrosis factor-alpha (TNF-α) signaling pathway, which leads to the activation of the transcription factor NF-κB.[8][9][10] Upon TNF-α binding to its receptor (TNFR1), cIAP1/2 are recruited to the receptor complex and catalyze the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[9][10] This ubiquitination event serves as a scaffold for the recruitment of downstream signaling complexes, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation.[9]

XIAP-Mediated Regulation of Apoptosis

XIAP is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis.[7] It directly binds to and inhibits initiator caspase-9 and effector caspases-3 and -7, thereby blocking both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[5][11] The anti-apoptotic function of XIAP can be antagonized by the mitochondrial protein Smac/DIABLO, which is released into the cytoplasm upon apoptotic stimuli.[11][12] Smac/DIABLO binds to the BIR domains of XIAP, displacing the caspases and allowing apoptosis to proceed.[12]

IAP Ligands for Targeted Protein Degradation

The discovery of small molecules that bind to IAP proteins has paved the way for a novel therapeutic strategy known as targeted protein degradation (TPD). These IAP ligands, often referred to as SMAC mimetics, can be incorporated into heterobifunctional molecules called Proteolysis Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[13][14]

These molecules consist of three components:

-

An IAP-binding ligand.

-

A ligand for a protein of interest (POI).

-

A chemical linker connecting the two ligands.

By simultaneously binding to an IAP and a POI, these chimeric molecules induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[15]

Quantitative Data for IAP Ligands

The efficacy of IAP-based degraders is highly dependent on the binding affinity and selectivity of the IAP ligand. Below are tables summarizing the binding affinities of various IAP ligands for different IAP family members.

Table 1: Binding Affinities of Monovalent SMAC Mimetics

| Compound | Target IAP | Binding Affinity (Ki, nM) | Reference |

| LCL-161 | XIAP BIR3 | 156 | [2] |

| cIAP1 BIR3 | 2.5 | [2] | |

| cIAP2 BIR3 | 4.5 | [2] | |

| Compound 3 | cIAP1 | 1.8 | [2] |

| cIAP2 | 4.9 | [2] | |

| XIAP | >390 | [2] | |

| Compound 4 | cIAP1 | 1.1 | [2] |

| cIAP2 | 3.0 | [2] | |

| XIAP | >870 | [2] | |

| Compound 5 | cIAP1 | 3.2 | [2] |

| cIAP2 | 9.5 | [2] | |

| XIAP | >3080 | [2] |

Table 2: Binding Affinities of Bivalent SMAC Mimetics

| Compound | Target IAP | Binding Affinity (Ki, nM) | Reference |

| Bivalent Compound 16 | XIAP Linker-BIR2-BIR3 | 0.8 | [16] |

| cIAP1 BIR3 | 0.4 | [16] | |

| cIAP2 | 0.4 | [16] | |

| Bivalent Compound 20 | XIAP Linker-BIR2-BIR3 | 0.7 | [16] |

| cIAP1 BIR3 | 0.4 | [16] | |

| cIAP2 | 0.4 | [16] |

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol describes the in vitro reconstitution of the ubiquitination cascade to assess the ability of an IAP E3 ligase to ubiquitinate a substrate protein.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant IAP E3 ligase (e.g., cIAP1)

-

Recombinant ubiquitin

-